

An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic acid

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Compound of Interest

Compound Name: 4-tert-Butoxymethylphenylboronic acid

Cat. No.: B1274041

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-tert-Butoxymethylphenylboronic acid** (CAS No. 1024017-53-5), a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science research.

Core Properties

4-tert-Butoxymethylphenylboronic acid is a substituted arylboronic acid featuring a tert-butoxymethyl ether group at the para position. This structural motif imparts unique solubility and reactivity characteristics, making it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of **4-tert-Butoxymethylphenylboronic acid**

Property	Value	Source
CAS Number	1024017-53-5	[1]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1]
Molecular Weight	208.06 g/mol	[1]
Appearance	Off-white solid (Predicted)	[2]
Boiling Point (Predicted)	325.5 ± 44.0 °C	[2]
Density (Predicted)	1.06 ± 0.1 g/cm ³	[2]
pKa (Predicted)	8.54 ± 0.16	[2]

Note: Experimental data for melting point and solubility are not readily available in the searched literature. The appearance, boiling point, density, and pKa are predicted values.

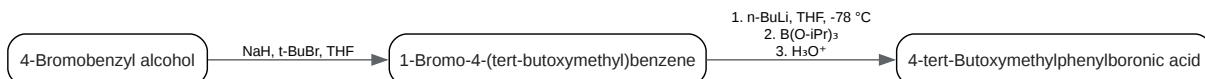
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-tert-Butoxymethylphenylboronic acid** was not found in the available literature, a plausible and commonly employed synthetic route involves the lithiation of a suitable precursor followed by borylation. A general procedure, adapted from methods for synthesizing similar arylboronic acids, is proposed below. This protocol should be considered a starting point for experimental work and may require optimization.

Proposed Synthesis of 4-tert-Butoxymethylphenylboronic acid

The synthesis can be envisioned in two main steps: the preparation of the starting material, 1-bromo-4-(tert-butoxymethyl)benzene, and its subsequent conversion to the target boronic acid.

Workflow for the Proposed Synthesis



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Caption: Proposed synthetic route to **4-tert-Butoxymethylphenylboronic acid**.

Step 1: Synthesis of 1-Bromo-4-(tert-butoxymethyl)benzene

This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-bromobenzyl alcohol.

- Materials:

- 4-Bromobenzyl alcohol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- tert-Butyl bromide (t-BuBr)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Add tert-butyl bromide (1.5 equivalents) and stir the reaction mixture at room temperature overnight.
- Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the mixture with diethyl ether or ethyl acetate.

- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-4-(tert-butoxymethyl)benzene.

Step 2: Synthesis of **4-tert-Butoxymethylphenylboronic acid**

This step involves a lithium-halogen exchange followed by borylation with a borate ester.

- Materials:

- 1-Bromo-4-(tert-butoxymethyl)benzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate ($B(O-iPr)_3$)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether or Ethyl acetate

- Procedure:

- Dissolve 1-bromo-4-(tert-butoxymethyl)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
- Add triisopropyl borate (1.2 equivalents) dropwise to the aryllithium solution, ensuring the temperature remains below -70 °C.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C and acidify with aqueous HCl (to pH ~2).
- Extract the mixture with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic and Analytical Data

While specific experimental spectra for **4-tert-Butoxymethylphenylboronic acid** are not available in the searched literature, the following table outlines the expected characteristic signals based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for **4-tert-Butoxymethylphenylboronic acid**

Technique	Expected Characteristics
¹ H NMR	Aromatic protons (AA'BB' system, ~7.2-7.8 ppm), Methylene protons (-CH ₂ -, ~4.5 ppm, singlet), tert-Butyl protons (-C(CH ₃) ₃ , ~1.3 ppm, singlet), Boronic acid protons (-B(OH) ₂ , broad singlet, variable chemical shift).
¹³ C NMR	Aromatic carbons (~125-140 ppm), Methylene carbon (-CH ₂ -, ~65 ppm), Quaternary tert-butyl carbon (-C(CH ₃) ₃ , ~75 ppm), Methyl carbons of tert-butyl group (-C(CH ₃) ₃ , ~28 ppm). The carbon attached to the boron atom may be difficult to observe.
FT-IR (cm ⁻¹)	O-H stretch (broad, ~3200-3500), C-H stretch (aromatic and aliphatic, ~2850-3100), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1050-1150), B-O stretch (~1350).
Mass Spectrometry	The molecular ion peak [M] ⁺ at m/z = 208.06. Fragmentation may involve the loss of the tert-butyl group or the entire tert-butoxymethyl group. Boronic acids can also form cyclic trimers (boroxines) which may be observed.

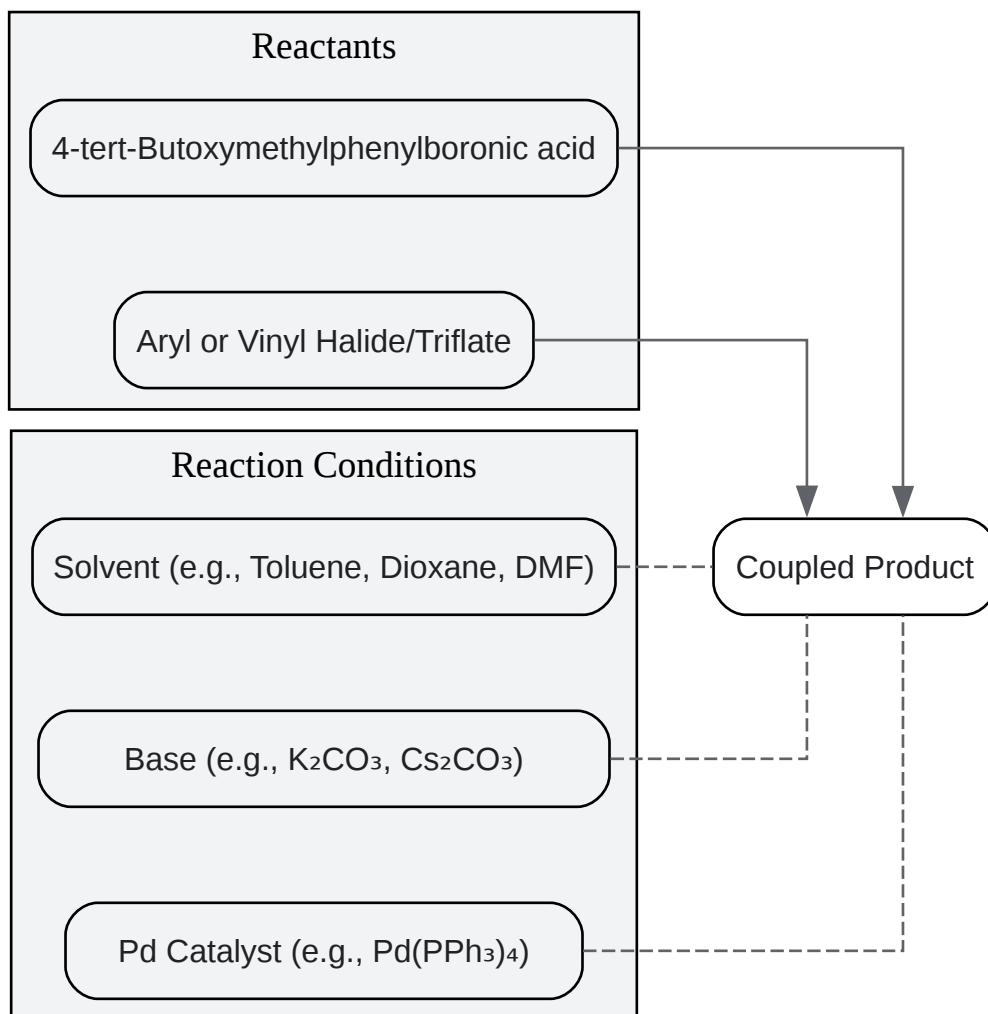
Applications in Research and Development

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

4-tert-Butoxymethylphenylboronic acid is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The tert-butoxymethyl group is generally stable under typical Suzuki conditions and can be deprotected under acidic conditions if the corresponding benzyl alcohol is desired in the final product.

General Suzuki-Miyaura Coupling Workflow

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